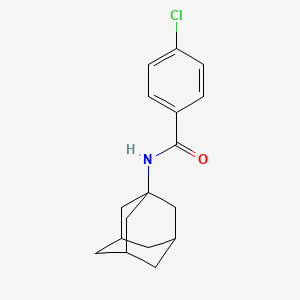

N-1-adamantyl-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-1-adamantyl-4-chlorobenzamide” is a compound that contains an adamantyl group. Adamantyl is a common moiety in medicinal chemistry, with seven drugs having an adamantane core in their structures currently in use . Most of these drugs are nitrogen-containing compounds, and in four of them, the NH fragment is directly linked to adamantane . Many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

Synthesis Analysis

N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N-1-adamantyl-4-chlorobenzamide derivatives have been found to exhibit significant antibacterial activity. For instance, Schiff base thiosemicarbazone derivatives containing an adamantane moiety have been synthesized and tested for their in vitro antibacterial activity . These compounds have shown effectiveness against both Gram-negative and Gram-positive bacteria .

Urease Inhibition

Amantadine derivatives, including N-1-adamantyl-4-chlorobenzamide, have been explored as potential urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of various diseases. One study found that N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide showed excellent urease inhibition activity .

Antifungal Activity

Similar to their antibacterial properties, adamantane derivatives have also been found to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Anti-inflammatory Properties

Thiosemicarbazone derivatives, which can be synthesized from N-1-adamantyl-4-chlorobenzamide, are known to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Analgesic Properties

Thiosemicarbazone derivatives are also known to have analgesic properties . This suggests that N-1-ad

Zukünftige Richtungen

The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Wirkmechanismus

Mode of Action

It is known that adamantane derivatives can interact with their targets in a non-competitive manner . This suggests that N-1-adamantyl-4-chlorobenzamide may bind to a site on the target protein that is distinct from the active site, altering the protein’s activity without directly competing with the natural substrate .

Biochemical Pathways

Adamantane derivatives have been shown to inhibit enzymes such as urease . Inhibition of urease can disrupt the urea cycle, potentially affecting nitrogen metabolism

Result of Action

Adamantane derivatives have been shown to have antimicrobial and hypoglycemic activities This suggests that N-1-adamantyl-4-chlorobenzamide may have similar effects

Action Environment

It is known that the adamantane moiety is widely used in drug delivery systems and surface recognition studies, suggesting that it may interact with various environmental factors

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGIEMQZMGCJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)

![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5131518.png)

![2,6-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5131528.png)

![5,7-diisopropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5131548.png)

![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)

![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)